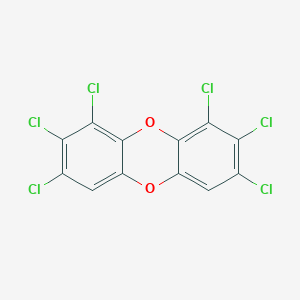

1,2,3,7,8,9-Hexacloro-dibenzo-p-dioxina

Descripción general

Descripción

1,2,3,7,8,9-Hexacloro dibenzo-p-dioxina es un isómero de dibenzo-p-dioxina clorado. Es un contaminante orgánico persistente y un subproducto de diversos procesos industriales, incluida la fabricación de organoclorados, el blanqueo de papel y la incineración de residuos . Este compuesto es conocido por su alta toxicidad y persistencia ambiental.

Aplicaciones Científicas De Investigación

1,2,3,7,8,9-Hexacloro dibenzo-p-dioxina se estudia principalmente por sus efectos tóxicológicos y su impacto ambiental. Se utiliza en la investigación para comprender los mecanismos de toxicidad, bioacumulación y persistencia ambiental de las dioxinas . Además, sirve como compuesto modelo para estudiar el comportamiento de los contaminantes orgánicos clorados en diversas matrices ambientales.

Mecanismo De Acción

Los efectos tóxicos de 1,2,3,7,8,9-Hexacloro dibenzo-p-dioxina están mediados por su interacción con el receptor de hidrocarburos arilo (AhR). Al unirse a AhR, el compuesto activa la expresión de múltiples enzimas metabolizadoras de xenobióticos de fase I y II, como el gen CYP1A1 . Esto conduce a diversos efectos bioquímicos y tóxicos, incluida la alteración de la regulación del ciclo celular y las alteraciones en la expresión génica.

Análisis Bioquímico

Biochemical Properties

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is involved in cell-cycle regulation . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Molecular Mechanism

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin exerts its effects at the molecular level through binding interactions with biomolecules . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .

Temporal Effects in Laboratory Settings

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is stable under normal laboratory conditions . Methanol solutions of this compound are degraded on exposure to sunlight or ultraviolet irradiation .

Dosage Effects in Animal Models

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin induces the formation of liver adenomas or carcinomas in rats when administered at a dose of 2.5 µg/kg once per week in combination with 1,2,3,6,7,8-hexachlorodibenzo-P-dioxin .

Metabolic Pathways

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .

Transport and Distribution

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is insoluble in water , indicating that it may require specific transporters or binding proteins for its distribution within cells and tissues.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

1,2,3,7,8,9-Hexacloro dibenzo-p-dioxina se puede sintetizar a partir de 2,3,7,8-tetracloro dibenzo-p-dioxina mediante reacciones de cloración . La reacción normalmente implica el uso de gas cloro en condiciones controladas para lograr el patrón de cloración deseado.

Métodos de producción industrial

La producción industrial de 1,2,3,7,8,9-Hexacloro dibenzo-p-dioxina no es intencional, sino que se produce como subproducto durante la fabricación de organoclorados, el blanqueo de papel y la incineración de materiales de desecho . Estos procesos implican altas temperaturas y la presencia de cloro, lo que facilita la formación de este compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones

1,2,3,7,8,9-Hexacloro dibenzo-p-dioxina experimenta diversas reacciones químicas, incluidas:

Oxidación: Este compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden descomponer el compuesto en derivados menos clorados.

Sustitución: Los átomos de cloro en el compuesto se pueden sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Reactivos como hidróxido de sodio y varios nucleófilos pueden facilitar las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen dibenzo-p-dioxinas menos cloradas, fenoles clorados y otros compuestos aromáticos clorados .

Comparación Con Compuestos Similares

1,2,3,7,8,9-Hexacloro dibenzo-p-dioxina es parte de una clase de compuestos conocidos como dibenzo-p-dioxinas cloradas. Compuestos similares incluyen:

1,2,3,4,6,7,8-Heptacloro dibenzo-p-dioxina: Clorado en las posiciones 1, 2, 3, 4, 6, 7 y 8.

1,2,3,6,7,8-Hexacloro dibenzo-p-dioxina: Clorado en las posiciones 1, 2, 3, 6, 7 y 8.

2,3,7,8-Tetracloro dibenzo-p-dioxina: Clorado en las posiciones 2, 3, 7 y 8.

La singularidad de 1,2,3,7,8,9-Hexacloro dibenzo-p-dioxina radica en su patrón específico de cloración, que influye en sus propiedades químicas, comportamiento ambiental y efectos toxicológicos.

Actividad Biológica

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin (HxCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, known for its environmental persistence and potential toxicity. This article explores its biological activity, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

HxCDD exerts its biological effects primarily through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates the toxicity of dioxins. Upon binding to AhR, HxCDD undergoes a conformational change that allows it to translocate to the nucleus and initiate the transcription of various genes involved in xenobiotic metabolism and cell proliferation. This interaction leads to several downstream effects:

- Gene Expression Modulation : HxCDD alters the expression of genes related to detoxification enzymes such as cytochrome P450s and phase II enzymes.

- Cell Proliferation and Apoptosis : The compound can induce apoptosis in certain cell types while promoting cell proliferation in others, contributing to its carcinogenic potential.

- Endocrine Disruption : HxCDD has been shown to interfere with hormonal signaling pathways, particularly those involving estrogen and thyroid hormones.

Toxicological Effects

The toxicological profile of HxCDD reveals significant adverse effects on various biological systems. Key findings include:

- Carcinogenicity : Studies have demonstrated that HxCDD is a potential carcinogen. In rodent models, exposure has been linked to an increased incidence of liver tumors and neoplastic nodules. For instance, a study involving Osborne-Mendel rats showed dose-dependent increases in hepatocellular carcinoma incidence following long-term exposure to HxCDD .

- Hepatotoxicity : HxCDD exposure leads to liver damage characterized by necrosis and fatty degeneration. A dose-related decrease in body weight gain was observed in male and female rats treated with HxCDD .

- Metabolic Disruption : Research indicates that HxCDD affects metabolic pathways by inhibiting phosphoenolpyruvate carboxykinase (PEPCK), an enzyme critical for gluconeogenesis. This inhibition correlates with decreased serum insulin-like growth factor-I (IGF-I) levels .

Case Studies

Several case studies provide insights into the biological activity and health impacts of HxCDD:

- Animal Studies : In a two-year study involving B6C3F1 mice and Osborne-Mendel rats, varying doses of HxCDD were administered via gavage. Results indicated significant increases in liver tumors among treated groups compared to controls, particularly at higher doses .

- Human Exposure Assessments : Human biomonitoring studies have detected HxCDD in serum samples from populations exposed to contaminated environments. These studies highlight the compound's persistence in human tissues and its potential health implications .

- Biotransformation Studies : Research has shown that HxCDD undergoes biotransformation in microbial systems, leading to the formation of metabolites such as 3,4,5,6-tetrachlorocatechol. Understanding these metabolic pathways is crucial for assessing the environmental fate and toxicity of HxCDD .

Data Summary

The following table summarizes key findings from various studies on the biological activity of HxCDD:

Propiedades

IUPAC Name |

1,2,3,7,8,9-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-12-6(19-5)2-4(14)8(16)10(12)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIRBUBHIWTVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023781 | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,7,8,9-hexachlorodibenzo-p-dioxin is a light pink crystalline solid. (NTP, 1992), Light pink solid; [CAMEO] Orange powder; [MSDSonline] | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2724 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.88X10-11 mm Hg @ 25 °C | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

19408-74-3 | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19408-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV865M3P15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

469 to 471 °F (NTP, 1992), 243-244 °C | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.